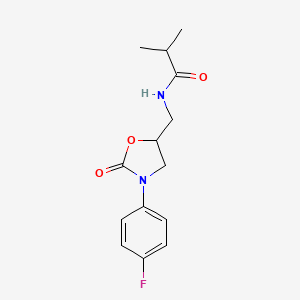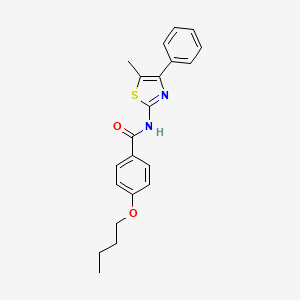![molecular formula C15H14N4O2S B2937727 4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide CAS No. 893128-85-3](/img/structure/B2937727.png)
4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide is a complex organic compound that features a cyano group, a thiophene ring, and a benzamide moiety
作用机制
Target of Action
Compounds with similar structures, such as cyanoacetamide-n-derivatives, are known to be precursors for heterocyclic synthesis . They interact with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to the formation of biologically active novel heterocyclic moieties . The carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
The compound affects biochemical pathways by participating in the synthesis of various organic heterocycles . These heterocycles can have diverse biological activities, contributing to the compound’s overall effect .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to its potential to form heterocyclic compounds .
Result of Action
The result of the compound’s action is the formation of biologically active novel heterocyclic moieties . These moieties can have diverse biological activities, which could potentially be harnessed for therapeutic purposes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the synthesis of N-substituted cyanoacetamide derivatives can be carried out under different reaction conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, which are economical and versatile. For example, the reaction of aryl amines with ethyl cyanoacetate is a widely used method . The process may also involve the use of catalysts and specific reaction conditions to optimize yield and purity.
化学反应分析
Types of Reactions
4-cyano-N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
4-cyano-N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide has several scientific research applications:
相似化合物的比较
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and thiophene-containing molecules. Examples include:
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Uniqueness
What sets 4-cyano-N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical transformations and potential therapeutic applications .
属性
IUPAC Name |
4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-19(2)18-14(21)12-7-8-22-15(12)17-13(20)11-5-3-10(9-16)4-6-11/h3-8H,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQKVGDDGFDCPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclohexyl-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2937644.png)
![N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937645.png)
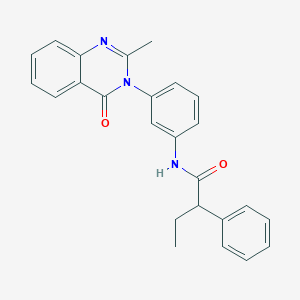
![N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2937650.png)
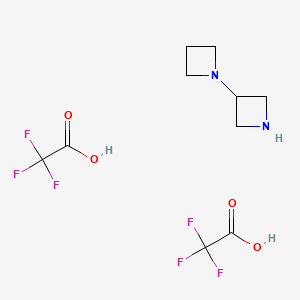
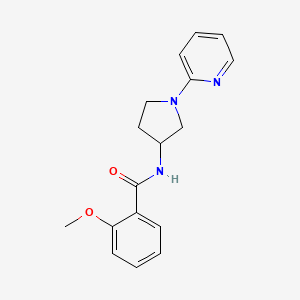
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide](/img/structure/B2937653.png)
![8-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2937655.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate](/img/structure/B2937657.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2937660.png)
![ethyl (2E)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2937662.png)
